molecular formula C7H7Cl<br>C6H5CH2Cl<br>C7H7Cl B120561 Benzyl chloride CAS No. 100-44-7

Benzyl chloride

Cat. No. B120561
CAS RN: 100-44-7
M. Wt: 126.58 g/mol
InChI Key: KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Description

Benzyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various other compounds. It is characterized by a benzene ring attached to a chloromethyl group. The presence of the chlorine atom makes it highly reactive, allowing it to participate in numerous chemical reactions, particularly those involving nucleophilic substitution.

Synthesis Analysis

The synthesis of benzyl chloride derivatives can be achieved through various methods. One approach involves the preparation of highly functionalized benzylic zinc chlorides, which are formed by reacting benzylic chlorides with zinc dust and LiCl. This method is efficient and avoids homo-coupling, making it useful for synthesizing complex molecules like papaverine . Additionally, benzyl chlorides can be used in the direct C-H bond arylation of (benzo)oxazoles, catalyzed by an NHC-Pd(II)-Im complex, to produce arylated products .

Molecular Structure Analysis

The molecular structure of benzyl chloride has been studied using electron diffraction, revealing the geometrical parameters and conformations of the molecule in the vapor phase. The bond lengths and angles are determined, providing insight into the conformational preferences of the molecule .

Chemical Reactions Analysis

Benzyl chloride undergoes various chemical reactions due to its reactivity. For instance, it can be electrocatalytically reduced in the presence of carbon dioxide, catalyzed by nickel(I)(salen), to yield carboxylic acids and substituted toluenes. The structure of the benzyl chloride influences the extent of carboxylation, with electron-withdrawing groups favoring the formation of the carboxylate . Another reaction involves the cyclopropylmethylation of benzylic chlorides with cyclopropylmethylstannane, catalyzed by gallium or indium halide, which proceeds through an ionic reaction process .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl chloride are influenced by its molecular structure. The electron diffraction studies provide valuable information on the bond lengths and angles, which are crucial for understanding the reactivity and physical properties of the molecule . Additionally, the intrinsic structure-reactivity relationships in gas-phase SN2 reactions of substituted benzyl chlorides with chloride ion have been investigated, revealing how substituents affect the reaction energetics and kinetics .

Scientific Research Applications

Chemical Intermediate in Manufacturing Benzyl chloride is primarily used as a chemical intermediate in the manufacturing of various dyes and pharmaceutical products. It also finds its application as a photographic developer. However, it is essential to note that benzyl chloride can cause severe irritation to the upper respiratory tract, skin, eyes, and mucous membranes upon acute exposure. Long-term exposure has been linked to lung damage, pulmonary edema, and central nervous system effects. Animal studies have indicated an increased incidence of benign and malignant tumors upon exposure to benzyl chloride, leading the EPA to classify it as a probable human carcinogen (Benzyl Chloride, 2019).

Quality Control in Industrial Processes In the context of industrial and pharmaceutical processes, the study of residual products is crucial to ensure the quality of compounds and minimize toxic residual products. Benzyl chloride, used as a raw material to synthesize quaternary ammonium compounds like benzalkonium chloride, may contain impurities such as benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether. High-performance liquid chromatography methods have been proposed for the separation of these compounds, emphasizing the importance of selecting benzyl chloride with lower levels of impurities to ensure the reduction of residual products in further syntheses (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).

Electrochemical Reduction Studies Benzyl chloride's electrochemical reduction was explored in powder macroelectrodes made of silver, graphite, or silver/graphite mixtures. This study is significant in understanding the competitive hydrogenation and dimerization process, yielding products like toluene and bibenzyl. It was observed that silver's electrocatalytic effect significantly influences the reduction of the C-Cl bond in benzyl chloride. These findings are crucial for optimizing industrial processes involving the electrochemical reduction of benzyl chloride (Souza et al., 2015).

Mutagenicity and Exposure Studies Studies have indicated that the mutagenic activity of benzyl chloride depends on exposure conditions. Specifically, the gaseous phase of benzyl chloride may exhibit greater mutagenic activity. This insight is vital for industries where benzyl chloride is used, underlining the importance of appropriate evaluation methods for volatile compounds (Fall, Haddouk, Morin, & Forster, 2007).

Kinetics in Industrial Synthesis Understanding the kinetics of benzyl chloride production is crucial for its industrial synthesis. Studies focusing on the kinetics of thermal chlorination of toluene without a catalyst in a semi-batch reactor have provided valuable insights. These studies include the effects of temperature, pressure, the proper gas-liquid ratio, and the development of kinetic models, significantly contributing to the economical and efficient production of benzyl chloride (Noie & Jajuee, 2001).

Safety And Hazards

Benzyl chloride is a hazardous substance and exposure to it can have adverse health effects . It is intensely irritating to skin, eyes, and mucous membranes . It is highly toxic and may cause death or permanent injury after very short exposure to small quantities .

Future Directions

The global Benzyl Chloride market stood at approximately 55 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4.38% during the forecast period until 2032 . The demand for benzyl chloride is expected to rise as benzyl alcohol is synthesized and put to use in many more applications .

properties

IUPAC Name

chloromethylbenzene
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InChI

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

KCXMKQUNVWSEMD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCl
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Molecular Formula

C7H7Cl, Array
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Related CAS

25703-25-7
Record name Benzene, (chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID0020153
Record name Benzyl chloride
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Molecular Weight

126.58 g/mol
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Physical Description

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor.
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Boiling Point

354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F
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Flash Point

153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c.
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Solubility

Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05%
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Density

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10
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Vapor Density

4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4
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Vapor Pressure

1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg
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Impurities

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride.
Record name BENZYL CHLORIDE
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Product Name

Benzyl Chloride

Color/Form

Colorless to slightly yellow liquid

CAS RN

100-44-7
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Melting Point

-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F
Record name BENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This object is achieved by a process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid, which comprises reacting 3-chloro-2-methylphenol (3) ##STR3## with benzyl chloride to give 2-benzyloxy-6-chlorotoluene (4) ##STR4## subjecting this to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride (5) ##STR5## reacting this with CO2 to give 3-benzyloxy-2-methylbenzoic acid (6) ##STR6## hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid (2) and optionally acetylating this to give 3-acetoxy-2-methylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl chloride
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